1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-3-1-2-4-17(16)22-18(24)21-13-14-7-11-23(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDSHLQQLCDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core piperidinyl and pyridinyl components. One common approach is the reaction of 2-chlorophenyl isocyanate with 1-(pyridin-4-yl)piperidin-4-ylmethylamine under controlled conditions to form the urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties may be exploited in the development of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Position of Chlorine on the Phenyl Ring
Additional Aromatic Modifications
- CDFII (): Features a 2-chlorophenyl group paired with a 2,3-dimethylbenzyl-substituted piperidine. This compound exhibits synergistic antibacterial activity against methicillin-resistant S.
Piperidine Ring Modifications
Substituents on the Piperidine Nitrogen
- Target Compound : The 1-pyridin-4-yl group on the piperidine enhances water solubility and may participate in π-π stacking interactions with aromatic residues in enzymes or receptors.
- 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea (): The benzyl group introduces lipophilicity, which could improve membrane permeability but reduce solubility. This modification is common in central nervous system-targeted drugs .
Urea Bridge Modifications
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (): Incorporation of a triazine or oxaadamantyl group introduces rigid, bulky substituents that may restrict conformational flexibility, optimizing selectivity for specific targets such as FAK (Focal Adhesion Kinase) activators .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : The 2-chlorophenyl group in the target compound and CDFII () correlates with antibacterial synergy, suggesting a role in disrupting bacterial membrane proteins or efflux pumps .
- Solubility vs. Permeability : Pyridinyl substituents (target compound) improve water solubility compared to benzyl groups (), but may reduce blood-brain barrier penetration .
Biological Activity
1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, with CAS number 2034587-47-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group and a piperidine derivative substituted with a pyridine moiety. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant data and case studies.
Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of piperidine and pyridine have been shown to inhibit the growth of various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against common pathogens:
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| This compound | TBD | TBD |
The specific antibacterial activity of this compound remains to be fully characterized, but its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Antifungal Activity
Similar to its antibacterial properties, derivatives of this compound may also exhibit antifungal activity. Studies have shown that certain piperidine derivatives can inhibit fungal growth, which warrants further investigation into the antifungal potential of this specific compound.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. For instance, compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Table 2 presents findings from recent studies on enzyme inhibition:
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | AChE | 2.14 | |
| Compound D | Urease | 0.63 | |
| This compound | TBD | TBD |
The inhibition of urease is particularly noteworthy as it suggests potential applications in treating conditions like urinary tract infections.
Case Studies
Recent studies have explored the synthesis and biological activity of various piperidine derivatives, including those structurally related to this compound. For example, one study synthesized a series of piperidine compounds and evaluated their antibacterial activity against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity levels .
Another investigation focused on the molecular docking studies of similar compounds to predict their interactions with biological targets, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
